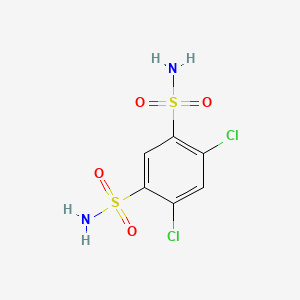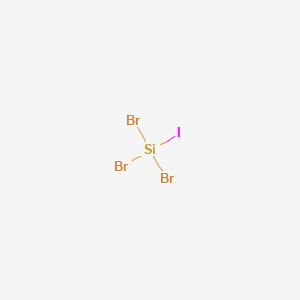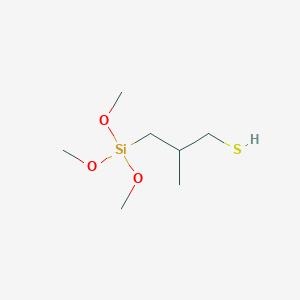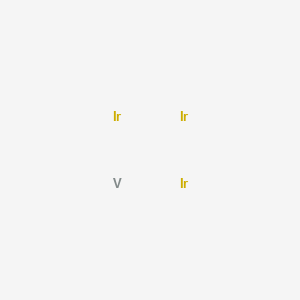
Iridium--vanadium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium–vanadium (3/1) is a compound consisting of iridium and vanadium in a 3:1 ratio. Iridium is a transition metal known for its high density, corrosion resistance, and significant catalytic properties. Vanadium is another transition metal that exhibits a wide range of oxidation states and is known for its role in various industrial applications, including as a catalyst and in the production of strong, corrosion-resistant alloys.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of iridium–vanadium (3/1) can involve several synthetic routes. One common method is the co-reduction of iridium and vanadium salts in the presence of a reducing agent. For example, iridium chloride and vanadium pentoxide can be reduced using hydrogen gas at elevated temperatures to form the desired compound. The reaction conditions typically involve temperatures ranging from 500°C to 800°C and a hydrogen flow rate sufficient to maintain a reducing atmosphere.
Industrial Production Methods
Industrial production of iridium–vanadium (3/1) often involves high-temperature reduction processes. The raw materials, such as iridium chloride and vanadium pentoxide, are mixed and subjected to a reducing environment, typically using hydrogen gas. The process parameters, including temperature, pressure, and gas flow rates, are optimized to ensure complete reduction and formation of the iridium–vanadium alloy.
化学反応の分析
Types of Reactions
Iridium–vanadium (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of iridium and vanadium.
Reduction: It can be reduced further to form lower oxidation state compounds.
Substitution: Ligand substitution reactions can occur, where ligands coordinated to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, or halides in appropriate solvents.
Major Products Formed
Oxidation: Oxides of iridium and vanadium, such as iridium dioxide and vanadium pentoxide.
Reduction: Lower oxidation state compounds of iridium and vanadium.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Iridium–vanadium (3/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and hydroformylation reactions.
Material Science: It is used in the development of advanced materials with unique properties, such as high strength and corrosion resistance.
Biological Studies: The compound is studied for its potential biological activities, including its role in enzyme catalysis and as a potential therapeutic agent.
Industrial Applications: Iridium–vanadium (3/1) is used in the production of high-performance alloys and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of iridium–vanadium (3/1) in catalytic processes involves the activation of substrates through coordination to the metal centers. The iridium and vanadium atoms provide active sites for the adsorption and activation of reactants, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that undergo subsequent transformations to yield the desired products.
類似化合物との比較
Similar Compounds
Iridium–ruthenium (3/1): Similar in catalytic properties but with different electronic and steric effects.
Vanadium–tungsten (3/1): Similar in terms of oxidation states and catalytic applications but with different reactivity profiles.
Uniqueness
Iridium–vanadium (3/1) is unique due to the combination of iridium’s high catalytic activity and vanadium’s versatile oxidation states. This combination allows for a wide range of catalytic applications and the ability to undergo various chemical transformations, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
12196-66-6 |
|---|---|
分子式 |
Ir3V |
分子量 |
627.59 g/mol |
IUPAC名 |
iridium;vanadium |
InChI |
InChI=1S/3Ir.V |
InChIキー |
SLKFIWIVHBLDBI-UHFFFAOYSA-N |
正規SMILES |
[V].[Ir].[Ir].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


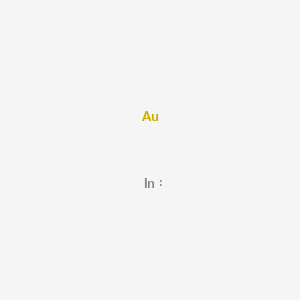
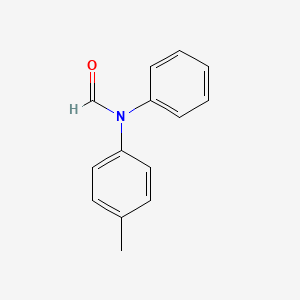

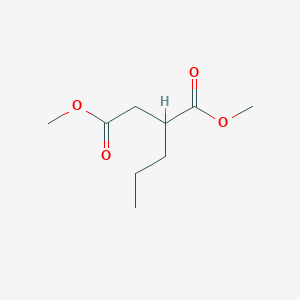
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
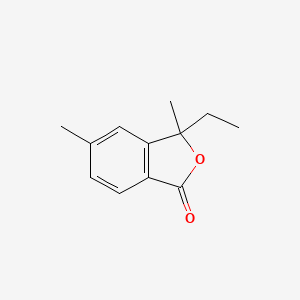

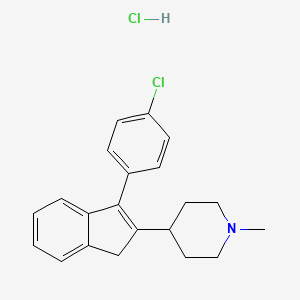
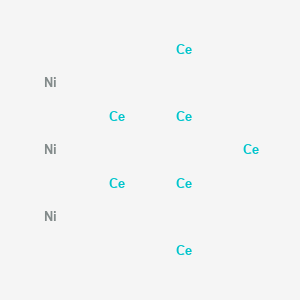
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)

